molecular formula C19H15ClN4O3S B2411189 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895023-86-6

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2411189
CAS No.: 895023-86-6
M. Wt: 414.86
InChI Key: QVTYNKZXFSJIAG-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H15ClN4O3S and its molecular weight is 414.86. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c20-13-3-4-14-15(8-13)28-19(22-14)24(10-12-2-1-7-21-9-12)18(27)11-23-16(25)5-6-17(23)26/h1-4,7-9H,5-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTYNKZXFSJIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, antimicrobial, and antiparasitic effects.

Chemical Structure

The compound is characterized by the following structure:

C15H14ClN3O3S\text{C}_{15}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound can be summarized through various studies that highlight its efficacy against different biological targets.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs demonstrate cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 20 µM. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundIC50 (µM)Cancer Cell Line
Compound A15MCF7
Compound B12HeLa
Compound C18A549

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Klebsiella pneumoniae64

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiparasitic Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promising activity against certain parasites. A study focusing on antimalarial properties reported that the compound exhibited significant activity against Plasmodium falciparum, with an IC50 value of approximately 30 µM.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for the survival of cancer cells and pathogens.
  • Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Membranes : The antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, yielding promising results in both anticancer and antimicrobial assays.

Preparation Methods

Nitration of 2-Chlorobenzo[d]thiazole

Nitration of 2-chlorobenzo[d]thiazole introduces a nitro group at the 6-position. In a representative procedure, 2-chlorobenzo[d]thiazole (12.0 g, 70.7 mmol) is dissolved in concentrated sulfuric acid (60 mL) at 0°C, followed by dropwise addition of 69% nitric acid (6 mL). After stirring at 5°C for 3 hours, the mixture is poured into ice-water, yielding a precipitate containing 78% 6-nitro-2-chlorobenzo[d]thiazole and 8% 5-nitro isomer. Recrystallization from ethanol isolates the 6-nitro derivative in 72% yield.

Reduction to 6-Aminobenzo[d]thiazole

The nitro group is reduced to an amine using iron powder in acetic acid. For example, 6-nitro-2-chlorobenzo[d]thiazole (3.5 g) is refluxed in ethanol-acetic acid (150:15 mL) with iron powder for 1.5 hours. Filtration, neutralization with NaOH, and extraction with ethyl acetate yield 6-amino-2-chlorobenzo[d]thiazole as light purple crystals (83% yield, mp 160–164°C). Alternative methods using tin(II) chloride in ethanol and hydrochloric acid achieve 61% yield, while iron/acetic acid at 40°C for 5 hours provides a lower yield of 33%.

Amide Coupling to Form the Target Compound

The final step involves coupling 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine. Search result highlights the use of hydroxylamine hydrochloride and sodium bicarbonate in dimethyl sulfoxide for amidoxime formation, suggesting that similar conditions could activate the carboxylic acid. Alternatively, coupling reagents like HATU or EDCl with DIPEA in dichloromethane may be employed. For example, reacting the amine (1.0 equiv) with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride (1.2 equiv) in anhydrous THF at 0°C–25°C for 12–24 hours would yield the target acetamide.

Analytical Validation and Purification

Chromatographic Purification

Silica gel column chromatography is critical for isolating intermediates. For instance, the reduction product of 6-nitro-2-chlorobenzo[d]thiazole is purified using ethyl acetate/hexane gradients, while the final acetamide may require reverse-phase HPLC for purity >95%.

Spectroscopic Characterization

1H-NMR and mass spectrometry data are consistent across intermediates. The 6-chlorobenzo[d]thiazol-2-amine intermediate shows characteristic signals at δ 7.58 (d, J = 9.0 Hz), 7.03 (d, J = 2.0 Hz), and 6.77 (dd, J = 9.0, 2.0 Hz) in DMSO-d6. The target compound’s NMR should display peaks for the pyridinylmethyl group (δ 4.5–5.0 ppm), succinimide protons (δ 2.6–3.1 ppm), and aromatic protons from both heterocycles.

Yield Optimization Challenges

  • Regioselectivity in Nitration : The 6-nitro isomer dominates (78%) over the 5-nitro derivative (8%), but recrystallization is necessary to achieve >95% purity.
  • Reduction Efficiency : Tin(II) chloride in ethanol/HCl provides higher yields (61%) than iron/acetic acid (33%), albeit with greater environmental concerns.
  • Amide Coupling : Steric hindrance from the pyridinylmethyl group may necessitate excess acyl chloride or prolonged reaction times.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step protocols requiring precise control of reaction parameters. Key optimizations include:

  • Temperature : Maintain reflux conditions (e.g., in dimethylformamide or acetic acid) to enhance reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Purification : Employ recrystallization or column chromatography to isolate high-purity products (>95% by HPLC) .
    Reaction progress should be monitored via TLC and validated by NMR spectroscopy for intermediate characterization .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzothiazole protons at δ 7.5–8.0 ppm, pyridin-3-ylmethyl signals at δ 4.5–4.8 ppm) .
  • HPLC : Quantifies purity (>98% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~440.8 for [M+H]⁺) .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) in replicate experiments (n ≥ 3) .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected pathways (e.g., kinase inhibition) .
  • Comparative Studies : Benchmark against structurally related analogs (e.g., pyrimidine or thiazole derivatives) to isolate structural determinants of activity .

Advanced: What computational approaches are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Apply Random Forest or PLS regression to correlate substituent effects (e.g., Cl, pyridinyl) with bioactivity .

Basic: What are the key reaction mechanisms involved in its synthesis?

Methodological Answer:
Critical mechanisms include:

  • Nucleophilic Substitution : Chlorobenzothiazole reacts with amines (e.g., pyridin-3-ylmethylamine) under basic conditions (K₂CO₃, DMF) .
  • Amide Coupling : EDCI/HOBt-mediated activation of carboxylic acids for acetamide formation .
  • Cyclization : Pyrrolidine-dione formation via intramolecular lactamization under acidic catalysis .

Advanced: How can researchers address discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer:

  • Cell Panel Screening : Test cytotoxicity in ≥10 cell lines (e.g., NCI-60 panel) to identify tissue-specific effects .
  • Metabolic Profiling : Use LC-MS to quantify intracellular metabolite changes (e.g., ATP depletion in sensitive lines) .
  • Resistance Studies : Generate drug-resistant clones via prolonged exposure and analyze genomic mutations via whole-exome sequencing .

Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., low intermediate yields)?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for exothermic or air-sensitive steps (e.g., diazomethane generation) .
  • Microwave Assistance : Reduce reaction times (e.g., from 12 h to 30 min) for slow steps like cyclization .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: Which purification techniques are most effective for isolating the final compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize crystal yield and purity .
  • Prep-HPLC : Apply reverse-phase C18 columns for final polishing (≥99% purity) .

Advanced: How can crystallography or computational modeling elucidate its 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., acetonitrile/water) and refine data using SHELXL .
  • Density Functional Theory (DFT) : Calculate optimized geometries at the B3LYP/6-31G* level in Gaussian .
  • Electron Density Maps : Analyze Hirshfeld surfaces to identify key intermolecular interactions (e.g., H-bonding with pyrrolidine-dione) .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?

Methodological Answer:

  • Halogen Scanning : Replace Cl with F/Br/I to assess effects on potency and logP .
  • Pyridine Isosteres : Substitute pyridin-3-ylmethyl with pyrazinyl or thienyl groups to modulate target engagement .
  • SAR Tables :
ModificationBioactivity ChangeMechanism
6-Cl → 6-FReduced cytotoxicity (IC₅₀ ↑ 2-fold)Decreased electrophilicity
Pyridin-3-yl → Pyridin-4-ylEnhanced kinase inhibition (Ki ↓ 0.5 µM)Improved π-π stacking

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